1,4-Dibromo-2,5-dichlorobenzene
Overview
Description
1,4-Dibromo-2,5-dichlorobenzene is an organic compound with the molecular formula C6H2Br2Cl2. It is a derivative of benzene, featuring two bromine atoms and two chlorine atoms substituted at the 1, 4, 2, and 5 positions of the benzene ring, respectively. This compound is known for its utility in various scientific research applications and industrial processes.
Mechanism of Action
Target of Action
The primary target of 1,4-Dibromo-2,5-dichlorobenzene is the benzene ring. The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring .
Mode of Action
The compound undergoes electrophilic aromatic substitution because aromaticity is maintained . The mechanism involves two steps:
- Step 1 : The pi electrons in the benzene ring attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
Pharmacokinetics
- Molecular Weight : 304.79
- Melting Point : 148-150 °C
- Boiling Point : 292.9±35.0 °C (Predicted)
- Density : 2.091±0.06 g/cm3 (Predicted)
These properties suggest that the compound is relatively stable and may have low bioavailability due to its high molecular weight and low solubility.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at 2-8°C to maintain its stability . Additionally, exposure to dust, mist, gas, or vapours should be avoided, and personal protective equipment should be used when handling the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,5-dichlorobenzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution (EAS): Bromination and chlorination of benzene or its derivatives under controlled conditions.
Halogen Exchange Reactions: Using halogen exchange reactions where a bromine or chlorine atom is substituted for another halogen on a benzene ring.
Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale halogenation reactions. These reactions are carried out in reactors designed to handle hazardous chemicals safely and efficiently. The process involves the use of catalysts and specific reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1,4-Dibromo-2,5-dichlorobenzene undergoes various types of chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced halogen content.
Substitution Reactions: Substitution reactions can replace one or more halogen atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like zinc dust and hydrochloric acid (HCl) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) and ammonia (NH3) are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Compounds with reduced halogen content, such as 1,4-dibromobenzene.
Substitution Products: Derivatives with functional groups like hydroxyl (-OH) or amino (-NH2) groups.
Scientific Research Applications
1,4-Dibromo-2,5-dichlorobenzene is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of other organic compounds and as a reagent in organic synthesis.
Biology: The compound is used in biological studies to investigate the effects of halogenated aromatic compounds on biological systems.
Medicine: It is employed in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1,4-Dibromo-2,5-dichlorobenzene is similar to other halogenated benzene derivatives, such as:
1,2-Dibromo-4-chlorobenzene
1,3-Dibromo-2,5-dichlorobenzene
1,4-Dichlorobenzene
Uniqueness: What sets this compound apart from these compounds is its specific pattern of halogen substitution, which influences its reactivity and applications. The presence of both bromine and chlorine atoms at specific positions on the benzene ring gives it unique chemical properties and reactivity.
Properties
IUPAC Name |
1,4-dibromo-2,5-dichlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2Cl2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJPEYHWCWGMFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282644 | |
Record name | 1,4-dibromo-2,5-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4571-24-8 | |
Record name | 4571-24-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27001 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-dibromo-2,5-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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